1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
The compound appears to contain a urea group (NH2CONH2), a butyl group (C4H9), and a phenyl group (C6H5) attached to a boronic ester (R2B(OR’)2). The boronic ester in this case is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Chemical Reactions Analysis
The boronic ester group can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions . The urea group can participate in reactions with isocyanates and can also undergo hydrolysis .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds like 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are often studied for their structure and synthesis processes. Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates, confirming their structures through FTIR, NMR spectroscopy, and mass spectrometry. This research also employed Density Functional Theory (DFT) for molecular structure calculations, which were consistent with X-ray diffraction findings (Huang et al., 2021).
Polymerization and Nanoparticle Formation
- Compounds with similar structures have been used in the creation of polymers and nanoparticles. Fischer et al. (2013) utilized three-coordinate complexes for Suzuki-Miyaura chain growth polymerization, leading to the production of bright, fluorescence-emitting nanoparticles. These nanoparticles showed high fluorescence quantum yields, which could be tuned to longer wavelengths (Fischer et al., 2013).
Application in Electrochromic Cells
- Beaupré et al. (2006) reported the preparation and characterization of electrochromic polymers containing a similar structure. These polymers were synthesized through Suzuki−Miyaura cross-coupling reactions and were found to be soluble in common organic solvents, making them suitable for spray-coating film deposition in electrochromic cells (Beaupré et al., 2006).
Exploration of Physicochemical Properties
- Research by Ye et al. (2021) focused on the synthesis of a significant intermediate of 1H-indazole derivatives. They conducted a comprehensive analysis of the compound’s physicochemical properties using DFT, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Detection of Hydrogen Peroxide Vapor
- Fu et al. (2016) explored the use of boron esters in the detection of hydrogen peroxide vapor. They synthesized derivatives that exhibited fast deboronation velocity in H2O2 vapor, showing potential as efficient sensors for hydrogen peroxide vapor, a signature compound of peroxide-based explosives (Fu et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-6-7-12-19-15(21)20-14-10-8-13(9-11-14)18-22-16(2,3)17(4,5)23-18/h8-11H,6-7,12H2,1-5H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOWMSHFZXSAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657212 | |
Record name | N-Butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-59-8 | |
Record name | N-Butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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